

(6-Chloroquinolin-8-yl)boronic Acid: Technical Guide & Application Profile

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Compound of Interest

Compound Name: (6-Chloroquinolin-8-yl)boronic acid

Cat. No.: B7955940

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Chemical Identity & Physical Properties

(6-Chloroquinolin-8-yl)boronic acid is a functionalized heteroaryl boronic acid. It features a quinoline scaffold with a chlorine atom at the 6-position and a boronic acid moiety at the 8-position.^{[1][2][3][4]} This specific substitution pattern renders it a valuable intermediate for installing the 6-chloroquinoline motif into complex bioactive molecules via Suzuki-Miyaura cross-coupling.

Core Data Table

Property	Specification
Compound Name	(6-Chloroquinolin-8-yl)boronic acid
CAS Number	Not Widely Listed (Refer to Catalog ID: BD00822246)
Molecular Weight	207.42 g/mol
Molecular Formula	C ₉ H ₇ BClNO ₂
SMILES	<chem>OB(O)C1=C2N=CC=CC2=CC(Cl)=C1</chem>
Appearance	Off-white to light yellow solid
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calculated)	~8.5 (Boronic acid), ~4.2 (Quinoline Nitrogen)



Note on CAS Registry: As a specialized research reagent, this specific isomer often lacks a primary public CAS number in general databases. It is frequently identified by supplier catalog codes (e.g., BLD Pharm BD00822246) or referenced via its pinacol ester derivatives in patent literature [1, 2].

Structural Analysis & Reactivity

Structural Features

The 8-position of the quinoline ring is unique due to its proximity to the ring nitrogen (N1). This creates a "peri" effect, where the boronic acid group can interact with the nitrogen lone pair.

- **Steric Environment:** The 8-position is sterically crowded, which can influence the rate of transmetallation during catalytic cycles.

- **Electronic Effects:** The 6-chloro substituent is electron-withdrawing, deactivating the ring slightly but increasing the lipophilicity of the final coupled product.

Stability & Handling

Like many heteroaryl boronic acids, this compound is prone to protodeboronation (loss of the boron group) under harsh basic conditions or prolonged heating.

- **Storage:** Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.
- **Derivatization:** For long-term storage or difficult couplings, converting the free acid to its pinacol ester is recommended to enhance stability and solubility.

Synthesis & Production

The synthesis of **(6-chloroquinolin-8-yl)boronic acid** typically proceeds via metal-halogen exchange from the corresponding 8-bromo or 8-iodo precursor.

Synthetic Pathway (Protocol)

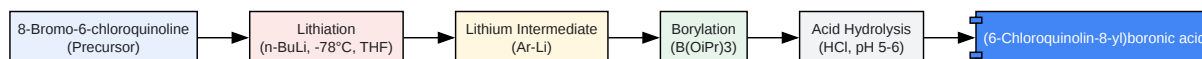
Precursor: 8-Bromo-6-chloroquinoline (Synthesized via Sandmeyer reaction from 6-chloro-8-aminoquinoline).

Step-by-Step Methodology:

- **Lithiation:** Dissolve 8-bromo-6-chloroquinoline (1.0 equiv) in anhydrous THF under Argon. Cool to -78°C.
- **Exchange:** Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes. Stir for 30 minutes at -78°C to generate the (6-chloroquinolin-8-yl)lithium species.
- **Borylation:** Add Triisopropyl borate (B(OiPr)₃, 1.5 equiv) rapidly.
- **Warming:** Allow the mixture to warm slowly to room temperature over 2–3 hours.
- **Hydrolysis:** Quench with 1N HCl (aq) to pH ~5–6.
- **Extraction:** Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

- Purification: Recrystallize from acetonitrile or purify via flash chromatography (if stable on silica).

Synthesis Diagram



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Caption: Synthesis of **(6-Chloroquinolin-8-yl)boronic acid** via cryogenic lithium-halogen exchange.

Applications in Drug Discovery

This reagent is primarily used in Suzuki-Miyaura Cross-Coupling reactions to synthesize 8-aryl or 8-heteroaryl quinolines. These scaffolds are privileged structures in medicinal chemistry, often found in:

- Sigma Receptor Ligands: Quinolyl pyrazinamides targeting Sigma-2 receptors for pancreatic cancer treatment [1].
- Antiviral Agents: Inhibitors of Ebola and Lassa fever viruses [2].
- Ubiquitination Inhibitors: Sulfonamidoquinoline derivatives [3].

Recommended Coupling Protocol (Suzuki-Miyaura)

Due to the potential for protodeboronation at the 8-position, mild conditions are preferred.

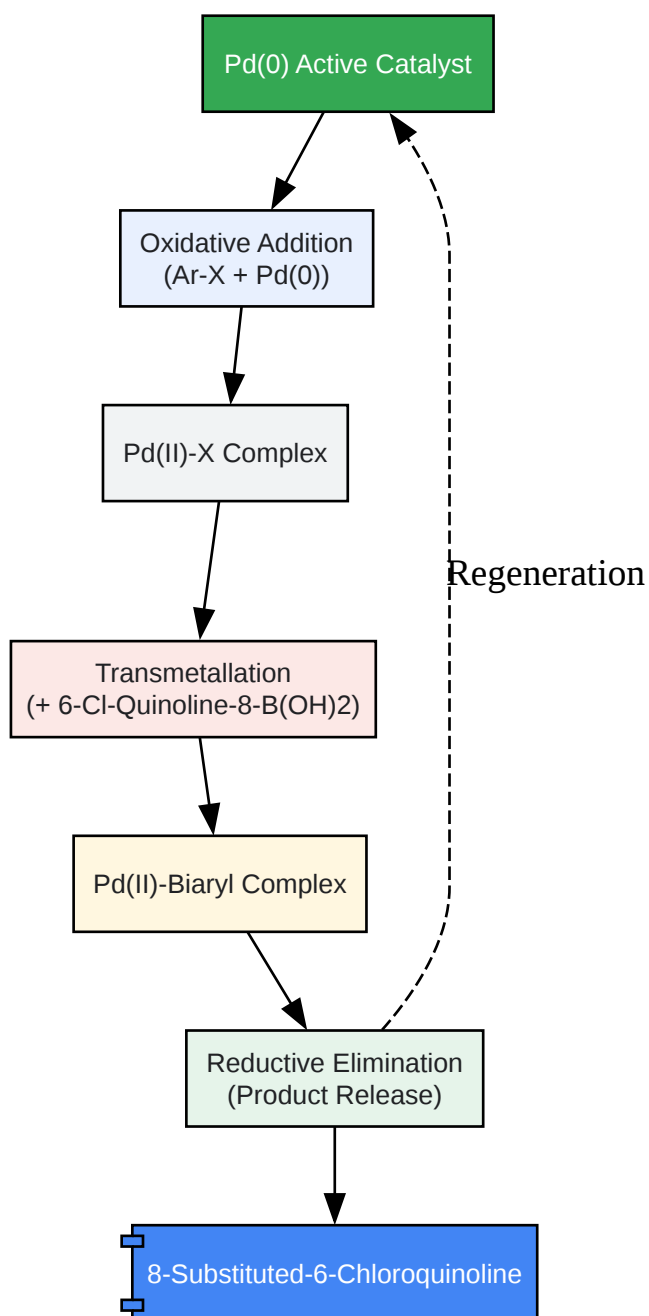
- Catalyst: Pd(dppf)Cl₂[5]·DCM or Pd(PPh₃)₄ (3–5 mol%).
- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv).
- Solvent: 1,4-Dioxane/Water (4:1) or DMF.[5]
- Temperature: 80–100°C.

- Time: 4–12 hours.

“

Expert Insight: If the boronic acid degrades, switch to the pinacol ester or use Buchwald precatalysts (e.g., XPhos Pd G2) which facilitate rapid coupling at lower temperatures.

Mechanism of Action (Coupling)



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Caption: Catalytic cycle for the installation of the 6-chloroquinoline motif via Suzuki coupling.

References

- Design and Synthesis of Orally Active Quinolyl Pyrazinamides as Sigma 2 Receptor Ligands. National Institutes of Health (NIH). Available at: [\[Link\]](#)

- Small Molecule Inhibitors of Ebola and Lassa Fever Viruses. World Intellectual Property Organization (WO2019051396A1).
- Quinoline Derivatives Useful as Ubiquitination Inhibitors. Google Patents (WO2016025779A1).

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Sources

- [1. 850568-71-7|Quinolin-3-ylboronic acid hydrochloride|BLD Pharm \[bldpharm.com\]](#)
- [2. 191162-39-7|Quinolin-3-ylboronic acid|BLD Pharm \[bldpharm.com\]](#)
- [3. 191162-39-7|Quinolin-3-ylboronic acid|BLD Pharm \[bldpharm.com\]](#)
- [4. 210889-31-9|\(1H-Indol-7-yl\)boronic acid|BLD Pharm \[bldpharm.com\]](#)
- [5. US7884114B2 - Compounds - Google Patents \[patents.google.com\]](#)
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